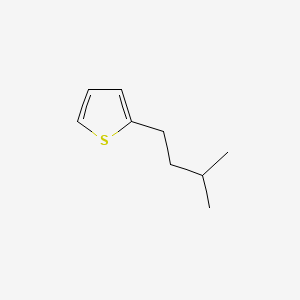

Thiophene, 2-isopentyl-

Description

Significance of the Thiophene (B33073) Core in Contemporary Chemical Research

The thiophene nucleus, a five-membered aromatic ring containing a sulfur atom, is a privileged scaffold in modern chemistry. nih.govresearchgate.netwisdomlib.org Its structural and electronic properties make it a versatile building block in materials science and medicinal chemistry. nih.govresearchgate.net The aromaticity of the thiophene ring, arising from the delocalization of pi-electrons including a lone pair from the sulfur atom, imparts significant stability. numberanalytics.comchemicalbook.com This stability, coupled with its reactivity in electrophilic substitution reactions, allows for a wide range of chemical modifications. numberanalytics.comchemicalbook.com

In materials science, thiophene derivatives are integral to the development of organic semiconductors, conducting polymers, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.gov The ability of the sulfur atom to participate in and enhance intermolecular interactions is a key factor in these applications. nih.gov

Overview of Alkyl-Substituted Thiophenes: Structural and Electronic Considerations

The addition of alkyl groups to the thiophene ring, creating alkyl-substituted thiophenes, significantly modifies the compound's physicochemical properties. nih.gov These substitutions can enhance solubility in common organic solvents, a crucial factor for the solution processing of these materials for electronic applications. nih.gov

From a structural perspective, the length and position of the alkyl chain can influence the molecular packing and ordering of poly(alkylthiophenes). lodz.plicm.edu.pl For instance, studies on poly(3-alkylthiophenes) have shown that longer alkyl side chains can lead to more ordered, self-oriented structures. cmu.edu This ordering is critical for achieving desirable electronic properties, such as high charge carrier mobility. cmu.edunih.gov

Electronically, alkyl groups are generally considered electron-donating. asianpubs.orgdoi.org This property can influence the electronic structure of the thiophene ring, affecting its reactivity and the energy levels of its molecular orbitals. asianpubs.orgaip.org The position of the alkyl substituent (e.g., at the α or β position) can also have a pronounced effect on the reactivity and selectivity of chemical reactions. asianpubs.org For example, in hydrodesulfurization processes, β-substituted alkylthiophenes have been observed to be more reactive than their α-substituted counterparts. asianpubs.org

Historical Context of Thiophene Research Relevant to Alkylated Systems

The history of thiophene dates back to 1882, when Victor Meyer discovered it as an impurity in benzene (B151609) derived from coal tar. slideshare.netwikipedia.orgbritannica.com This discovery was prompted by the observation that crude benzene, when mixed with sulfuric acid and isatin, produced a blue dye, a reaction later attributed to the presence of thiophene. slideshare.netwikipedia.org

Early research focused on understanding the fundamental properties and reactions of thiophene, establishing its aromatic character and resemblance to benzene. britannica.com The development of synthetic methods, such as the Paal-Knorr synthesis, allowed for the preparation of various thiophene derivatives, including those with alkyl substituents. wikipedia.org The investigation into alkylated thiophenes gained significant momentum with the discovery of conducting polymers, where poly(alkylthiophenes) emerged as a key class of materials due to their processability and stability. lodz.plcmu.edu

Chemical Profile of Thiophene, 2-isopentyl-

| Property | Value | Source |

| Molecular Formula | C9H14S | nih.gov |

| Molecular Weight | 154.27 g/mol | nih.govkingdraw.com |

| CAS Number | 26963-33-7 | nih.govchemsrc.com |

| IUPAC Name | 2-(3-methylbutyl)thiophene | nih.gov |

| Synonyms | 2-isopentyl-thiophene, Thiophene, 2-(3-methylbutyl)- | nih.govchemsrc.com |

Research Findings on Thiophene, 2-isopentyl-

While specific, in-depth research solely on 2-isopentylthiophene is not extensively documented in publicly available literature, its existence and use have been noted in various contexts. It has been identified as a volatile compound in floral scents and in dried red bell peppers. nih.govtum.de Furthermore, it has been utilized as a starting material or intermediate in the synthesis of more complex molecules, such as tetracyclic compounds investigated for their potential as dopamine (B1211576) agonists. google.comgoogle.com Its synthesis has also been mentioned in patent literature concerning the preparation of formylthiophenes for use in flavor and fragrance compositions. google.com

Structure

3D Structure

Properties

CAS No. |

26963-33-7 |

|---|---|

Molecular Formula |

C9H14S |

Molecular Weight |

154.27 g/mol |

IUPAC Name |

2-(3-methylbutyl)thiophene |

InChI |

InChI=1S/C9H14S/c1-8(2)5-6-9-4-3-7-10-9/h3-4,7-8H,5-6H2,1-2H3 |

InChI Key |

CXZOHVNUTXOENP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC1=CC=CS1 |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 2 Isopentylthiophene

Electrophilic Aromatic Substitution Patterns of the Thiophene (B33073) Ring

Electrophilic aromatic substitution (SEAr) is a fundamental reaction type for aromatic compounds, including thiophene and its derivatives. wikipedia.org The reaction involves the replacement of an atom, typically hydrogen, on the aromatic ring with an electrophile. wikipedia.org The regioselectivity and rate of these reactions are heavily influenced by the electronic effects of the substituents already present on the ring. wikipedia.org

Regioselectivity Directed by the 2-Isopentyl Group

The isopentyl group at the 2-position of the thiophene ring is an electron-donating group (EDG) through an inductive effect. Such alkyl groups are known to be ortho, para-directors in electrophilic aromatic substitution reactions. youtube.comlibretexts.org This directing effect stems from the stabilization of the cationic intermediate, known as the arenium ion or sigma complex, which is formed during the reaction. youtube.com

When an electrophile attacks the thiophene ring of 2-isopentylthiophene, the isopentyl group stabilizes the positive charge that develops in the arenium ion intermediate. This stabilization is most effective when the positive charge is located on the carbon atom bearing the isopentyl group or on the carbon atoms ortho or para to it. In the context of the five-membered thiophene ring, substitution is strongly favored at the positions adjacent (ortho) to the sulfur atom, which are the C5 and C3 positions, with a preference for the C5 position due to reduced steric hindrance and greater electronic stabilization.

| Position of Electrophilic Attack | Stability of Arenium Ion Intermediate | Major/Minor Product |

| C5 (ortho to isopentyl) | Highly stabilized | Major |

| C3 (ortho to isopentyl) | Stabilized | Minor |

| C4 (meta to isopentyl) | Less stabilized | Very Minor/Not Observed |

Halogenation, Nitration, and Sulfonation Pathways

Halogenation: The reaction of 2-isopentylthiophene with halogens such as chlorine, bromine, or iodine, typically in the presence of a Lewis acid catalyst, results in the substitution of a hydrogen atom on the thiophene ring. wikipedia.orgkhanacademy.org Consistent with the directing effect of the isopentyl group, halogenation is expected to occur predominantly at the C5 position. The reaction proceeds through the formation of a halonium ion intermediate, which is then attacked by the electron-rich thiophene ring.

Nitration: Nitration of 2-isopentylthiophene, usually carried out with a mixture of nitric acid and sulfuric acid, introduces a nitro group (-NO2) onto the thiophene ring. The electrophile in this reaction is the nitronium ion (NO2+). The isopentyl group directs the incoming nitro group primarily to the C5 position.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO3H) and is typically achieved using fuming sulfuric acid. The electrophile is sulfur trioxide (SO3). Again, the directing influence of the 2-isopentyl group favors the formation of 2-isopentylthiophene-5-sulfonic acid.

| Reaction | Reagents | Major Product |

| Halogenation | X2 (Cl2, Br2, I2) / Lewis Acid | 2-Isopentyl-5-halothiophene |

| Nitration | HNO3 / H2SO4 | 2-Isopentyl-5-nitrothiophene |

| Sulfonation | SO3 / H2SO4 | 2-Isopentylthiophene-5-sulfonic acid |

Acylation and Related Reactions

Friedel-Crafts acylation is a key method for introducing an acyl group (-COR) onto an aromatic ring. core.ac.ukkhanacademy.org For 2-isopentylthiophene, this reaction is typically performed using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). core.ac.uk The electron-donating isopentyl group activates the thiophene ring towards acylation and directs the incoming acyl group to the C5 position. The reaction mechanism involves the formation of a highly electrophilic acylium ion, which then attacks the thiophene ring.

Radical Reactions Involving the Isopentylthiophene Moiety

Radical reactions offer alternative pathways for the functionalization of aromatic compounds and can exhibit different reactivity patterns compared to electrophilic substitutions.

Homolytic Aromatic Substitution and Arylation Processes

Homolytic aromatic substitution (HAS) involves the attack of a radical species on the aromatic ring. In the context of 2-isopentylthiophene, arylation can be achieved using various radical-generating methods. For instance, the phenylation of thiophene has been shown to produce a mixture of 2- and 3-phenylthiophenes. rsc.org In the case of 2-isopentylthiophene, the substitution pattern would be influenced by both the stability of the radical intermediate and steric factors.

Base-promoted homolytic aromatic substitution (BHAS) is another important method for C-C bond formation. d-nb.infonih.gov These reactions are often promoted by a base and can be initiated under thermal, microwave, or photoredox conditions. d-nb.infonih.gov

Mechanistic Investigations of Radical Initiated Transformations

The mechanisms of radical reactions are often complex, involving initiation, propagation, and termination steps. libretexts.org Mechanistic investigations are crucial for understanding and optimizing these transformations. Techniques such as spin trapping can be employed to detect and characterize short-lived radical intermediates. chimia.ch

Organometallic Reactivity and Cross-Coupling Reactions

The isopentyl substituent on the thiophene ring influences its electronic properties and steric hindrance, which in turn affects its reactivity in organometallic cross-coupling reactions. These reactions are fundamental for the synthesis of more complex molecules, particularly for creating carbon-carbon bonds to build conjugated polymers and other functional materials. 2-Isopentylthiophene can be functionalized, typically through halogenation at the 5-position, to serve as a substrate for various palladium- and nickel-catalyzed cross-coupling reactions.

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, offering mild and versatile methods for C-C bond formation. sigmaaldrich.com The general mechanism for these reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. whiterose.ac.uk

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide or triflate. libretexts.org For 2-isopentylthiophene, a common strategy involves the reaction of a halogenated derivative (e.g., 2-bromo-5-isopentylthiophene) with an aryl or vinyl boronic acid. The Suzuki-Miyaura reaction is valued for its mild conditions, tolerance of various functional groups, and the use of non-toxic and stable boron reagents. nih.gov Catalyst systems often consist of a palladium(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂) combined with a phosphine (B1218219) ligand, such as dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphane (SPhos), which can achieve high yields with low catalyst loading. nih.govsemanticscholar.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide. wikipedia.orgorganic-chemistry.org While effective, a significant drawback is the toxicity of the organotin reagents. wikipedia.org The reaction is highly versatile and has been employed in the synthesis of complex molecules and polymers, including phenylene-thiophene-based structures. libretexts.orgwiley-vch.de The mechanism is analogous to other palladium-catalyzed couplings and is compatible with a wide range of functional groups. wiley-vch.de

Negishi Coupling: This reaction utilizes an organozinc reagent to couple with an organic halide. wikipedia.orgsynarchive.com It is a powerful method for forming C-C bonds and can be catalyzed by either palladium or nickel complexes. wikipedia.orgorganic-chemistry.org The Negishi coupling is noted for its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org The organozinc reagents are typically prepared in situ, and the reaction has been widely applied in the synthesis of complex organic molecules. organic-chemistry.org

| Reaction | Organometallic Reagent | Electrophile | Typical Catalyst System | Key Features |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Organic Halide (Br, I) or Triflate | Pd(OAc)₂ / SPhos | Mild conditions, non-toxic boron reagents, high functional group tolerance. nih.govnih.gov |

| Stille | Organotin (Stannane) | Organic Halide (Cl, Br, I) or Triflate | Pd(PPh₃)₄ | Wide scope, air and moisture stable reagents, but reagents are toxic. wikipedia.orglibretexts.org |

| Negishi | Organozinc | Organic Halide (Cl, Br, I) or Triflate | Pd(PPh₃)₄ or Ni(acac)₂ | High reactivity, broad scope including different carbon hybridizations. wikipedia.orgorganic-chemistry.org |

Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. mdpi.com They are particularly effective in activating less reactive C-Cl bonds and are widely used in the polymerization of thiophene derivatives. dicp.ac.cn

Kumada Coupling: As one of the earliest developed cross-coupling reactions, the Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organic halide. organic-chemistry.orgwikipedia.org It is catalyzed by either nickel or palladium complexes, with common nickel catalysts including those with diphosphine ligands like Ni(dppe)Cl₂ and Ni(dppp)Cl₂. wikipedia.orgresearchgate.net This reaction is instrumental in synthesizing polythiophenes, which are important materials for organic electronic devices. wikipedia.org

Kumada Catalyst-Transfer Polycondensation (KCTP): Also known as Grignard Metathesis Polymerization (GRIM), KCTP is a chain-growth polymerization method that allows for the synthesis of well-defined conjugated polymers with controlled molecular weight and low dispersity. ru.nlrsc.org In this process, a 2,5-dihalogenated thiophene monomer (e.g., 2-bromo-5-isopentyl-3-magnesiochloridethiophene) is polymerized. The nickel catalyst "walks" along the growing polymer chain, facilitating the sequential addition of monomer units. ru.nl This method has been crucial for producing high-quality poly(3-alkylthiophene)s, including those with isopentyl side chains, for applications in organic solar cells. rsc.org

| Reaction / Method | Reagents | Typical Catalyst | Application for 2-Isopentylthiophene |

| Kumada Coupling | Grignard Reagent (R-MgX), Organic Halide | Ni(dppe)Cl₂, Ni(dppp)Cl₂ | Synthesis of substituted thiophenes and biaryls. wikipedia.org |

| KCTP | 2,5-Dihalogenated Thiophene Monomer, Grignard Reagent | Ni(dppp)Cl₂ | Synthesis of regioregular poly(2-isopentylthiophene). ru.nlrsc.org |

Direct Arylation Polymerization (DArP) has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling polymerizations. nii.ac.jp This method forms C-C bonds by coupling a C-H bond directly with a C-X (halide) bond, thereby avoiding the need to pre-activate the monomer by preparing organometallic reagents (e.g., organotin, organoboron, or Grignard reagents). nii.ac.jpelsevierpure.com

For the synthesis of isopentyl-substituted polythiophenes, DArP typically involves the palladium-catalyzed reaction of a 2-halo-3-isopentylthiophene with itself, or with another aromatic comonomer. elsevierpure.com This process reduces the number of synthetic steps, minimizes metal-containing waste, and can produce high-molecular-weight polymers. nii.ac.jp The resulting poly(3-isopentylthiophene)s exhibit electronic and optical properties that are highly dependent on the regioregularity of the polymer chain, which can be controlled through the reaction conditions. elsevierpure.comresearchgate.net

Oxidation Reactions and Their Mechanistic Implications

The sulfur atom in the thiophene ring is susceptible to oxidation, although thiophene itself is a relatively stable aromatic compound. nih.gov The oxidation of 2-isopentylthiophene can lead to the formation of thiophene S-oxides and sulfones, which have significantly different chemical properties compared to the parent thiophene.

Oxidation of thiophenes with reagents such as hydrogen peroxide or peracids can proceed in a stepwise manner. nih.govsemanticscholar.org The initial oxidation product is the thiophene S-oxide. Thiophene S-oxides are generally unstable and highly reactive intermediates, except when bulky substituents at the 2- and 5-positions provide steric protection. nih.gov These S-oxides can act as dienes in Diels-Alder reactions or undergo dimerization. nih.govresearchtrends.net

Further oxidation of the unstable S-oxide intermediate leads to the formation of the more stable thiophene S,S-dioxide, also known as a sulfone. nih.govorganic-chemistry.org Thiophene sulfones are not aromatic and behave as cyclic dienes, readily participating in cycloaddition reactions. semanticscholar.org The conversion of the aromatic thiophene to a non-aromatic sulfone drastically alters its electronic structure and reactivity.

| Oxidation State | Compound | Stability | Key Reactive Properties |

| S(II) | Thiophene | Stable, Aromatic | Electrophilic substitution, organometallic coupling. |

| S(IV) | Thiophene S-Oxide | Generally Unstable | Highly reactive diene, undergoes dimerization. nih.gov |

| S(VI) | Thiophene Sulfone | Stable, Non-aromatic | Cyclic diene, participates in cycloaddition reactions. semanticscholar.org |

Beyond chemical oxidants, oxidation of thiophenes can be initiated by photochemical or electrochemical means.

Photochemical Pathways: Thiophene S-oxides exhibit a rich photochemistry. When exposed to light, they can undergo deoxygenation to revert to the parent thiophene. For alkyl-substituted thiophene S-oxides, photoirradiation can also lead to rearrangement products, such as hydroxylated thiophenes. semanticscholar.org

Electrochemical Pathways: Electrochemical oxidation provides an alternative route for thiophene degradation. Studies have shown that thiophene can be completely degraded through electrochemical oxidation on a β-PbO₂ anode. daneshyari.com The mechanism involves the generation of highly reactive hydroxyl radicals (·OH) on the anode surface. These radicals attack the thiophene ring, leading to its opening and subsequent breakdown into smaller organic acids and eventually sulfate (B86663) ions (SO₄²⁻), indicating the complete mineralization of the sulfur atom. daneshyari.com This method offers a clean process for breaking down thiophene structures without the need for harsh chemical oxidants.

Cycloaddition Reactions (e.g., Diels-Alder) of Thiophene-1,1-dioxides Derived from Isopentylthiophene

The conversion of a thiophene to its corresponding 1,1-dioxide dramatically alters its electronic properties and reactivity. The electron-withdrawing nature of the sulfonyl group reduces the electron density of the diene system, making it a potent partner in Diels-Alder reactions, particularly with electron-rich dienophiles in what is known as an inverse-electron-demand Diels-Alder reaction. utexas.edu

The general mechanism for the Diels-Alder reaction of a 2-alkylthiophene-1,1-dioxide involves a concerted [4+2] cycloaddition with a dienophile to form a bicyclic adduct. A key feature of these reactions is the subsequent cheletropic extrusion of sulfur dioxide (SO₂). This extrusion is thermodynamically driven by the formation of a stable aromatic ring in the product. stackexchange.comwikipedia.org

General Reaction Scheme:

Due to the lack of specific experimental data for 2-isopentylthiophene-1,1-dioxide, a data table of detailed research findings cannot be provided. The table below is a hypothetical representation of the type of data that would be expected from such studies, based on the reactivity of other alkyl-substituted thiophene-1,1-dioxides.

Hypothetical Data Table for Diels-Alder Reactions of 2-Isopentylthiophene-1,1-dioxide:

| Dienophile | Reaction Conditions | Product | Yield (%) | Reference |

| Maleic Anhydride | Toluene, reflux | 4-Isopentylphthalic anhydride | (Not Reported) | (Hypothetical) |

| N-Phenylmaleimide | Xylene, 140 °C | N-Phenyl-4-isopentylphthalimide | (Not Reported) | (Hypothetical) |

| Ethylene | High pressure, heat | 4-Isopentyl-1,4-cyclohexadiene | (Not Reported) | (Hypothetical) |

| Dimethyl acetylenedicarboxylate | Benzene (B151609), 80 °C | Dimethyl 4-isopentylphthalate | (Not Reported) | (Hypothetical) |

Note: The information in the table above is purely illustrative and not based on published experimental results.

Derivatization and Advanced Functionalization of 2 Isopentylthiophene

Synthesis of Oligomers and Polymers Featuring 2-Isopentylthiophene Units

The construction of larger, well-defined molecular architectures from 2-isopentylthiophene monomers is crucial for harnessing their collective electronic and optical properties. This involves the synthesis of both discrete oligomers and high molecular weight polymers with controlled structures.

The synthesis of regioregular oligo(3-alkylthiophene)s, which share similar synthetic principles with their 2-isopentylthiophene counterparts, has been a subject of significant research interest. cmu.edu Regioregularity, specifically the head-to-tail (HT) coupling of the thiophene (B33073) units, is critical for achieving planar conformations and efficient charge transport. cmu.edu Irregular couplings, such as head-to-head (HH) or tail-to-tail (TT), introduce steric hindrance that leads to a loss of conjugation. cmu.edu

Several synthetic strategies have been developed to achieve high levels of regioregularity in oligothiophenes. One prominent method is the use of iterative coupling reactions, where the oligomer is built up one monomer unit at a time. This approach offers precise control over the oligomer length and regioregularity. For instance, a "Fibonacci's route" has been described for the synthesis of regioregular oligo(3-hexylthiophene)s, allowing for the creation of monodisperse oligomers of specific lengths. nih.govkaust.edu.saresearchgate.net This method involves a sequence of reactions that build upon a core thiophene unit, with each step extending the conjugated chain.

Another powerful technique for the synthesis of regioregular oligothiophenes is the Suzuki cross-coupling reaction. rsc.orgsigmaaldrich.comsigmaaldrich.com This palladium-catalyzed reaction involves the coupling of a thiophene boronic acid or ester with a halogenated thiophene. sigmaaldrich.com By carefully designing the starting materials, a high degree of regiochemical control can be achieved. Solid-phase synthesis has also been employed to facilitate the purification process and increase the efficiency of iterative coupling strategies. cmu.edu

An alternative approach involves the regioselective deprotonation of 3-substituted thiophenes followed by a nickel-catalyzed cross-coupling reaction. nih.gov This method allows for the iterative growth of oligothiophene chains with excellent control over the head-to-tail linkages. nih.gov

Table 1: Comparison of Synthetic Strategies for Regioregular Oligo(alkylthiophene)s

| Synthetic Strategy | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Iterative Growth ("Fibonacci's Route") | Stepwise addition of monomer units. | Precise control over oligomer length and monodispersity. | Can be labor-intensive for longer oligomers. |

| Suzuki Cross-Coupling | Palladium-catalyzed reaction of boronic acids/esters with halides. | High yields and functional group tolerance. sigmaaldrich.com | Requires pre-functionalized monomers. |

| Solid-Phase Synthesis | Oligomer grown on a solid support. | Simplified purification. cmu.edu | Can have limitations on reaction scale. |

| Regioselective Deprotonation/Cross-Coupling | Nickel-catalyzed coupling following selective metalation. | High regioselectivity. nih.gov | May require specific bases and catalysts. |

For many applications, high molecular weight polymers are required. The control of the polymer architecture, including molecular weight, polydispersity, and regioregularity, is paramount for achieving desired material properties. nih.gov Grignard Metathesis (GRIM) polymerization is a widely used method for the synthesis of regioregular poly(3-alkylthiophene)s (P3ATs) and can be applied to 2-isopentylthiophene. cmu.edunih.gov This method involves the treatment of a 2,5-dihalo-3-alkylthiophene monomer with a Grignard reagent, followed by the addition of a nickel catalyst. cmu.edu The GRIM method is considered a quasi-"living" polymerization, which allows for control over the molecular weight by adjusting the monomer-to-catalyst ratio. nih.gov

Catalyst transfer polycondensation (CTP) is another powerful technique for the controlled synthesis of conjugated polymers, including polythiophenes. nih.govdocumentsdelivered.com In CTP, the catalyst remains associated with the growing polymer chain, leading to a chain-growth polymerization mechanism. This allows for the synthesis of polymers with well-defined molecular weights and low polydispersity indices (PDIs). nih.gov Various nickel and palladium-based catalysts have been developed for this purpose. nih.gov

The choice of polymerization method and reaction conditions can significantly impact the final polymer properties. For instance, direct C-H activation polymerization has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods. magtech.com.cn

Table 2: Key Polymerization Methods for Controlled Poly(alkylthiophene) Architectures

| Polymerization Method | Catalyst/Reagents | Key Controlled Parameters |

|---|---|---|

| Grignard Metathesis (GRIM) | Grignard reagent, Ni(dppp)Cl₂ | Molecular Weight, Regioregularity cmu.edunih.gov |

| Catalyst Transfer Polycondensation (CTP) | Ni or Pd catalysts | Molecular Weight, Polydispersity, Block Copolymers nih.govdocumentsdelivered.com |

| Direct C-H Activation Polymerization | Pd-based catalysts | Atom Economy, Regioregularity magtech.com.cn |

Side-Chain Functionalization of the Isopentyl Moiety

The isopentyl side chain of 2-isopentylthiophene is not merely a solubilizing group but also a handle for further functionalization. By modifying the alkyl chain, new properties can be introduced without altering the conjugated backbone.

Post-polymerization functionalization is a powerful strategy for introducing a variety of chemical groups onto the alkyl side chains of polythiophenes. cmu.edu This approach starts with a pre-synthesized polymer containing reactive handles on its side chains, which can then be converted into other functionalities. For example, a polythiophene with bromoalkyl side chains can be synthesized and subsequently reacted with various nucleophiles to introduce carboxylic acids, amines, or thiols. cmu.edu This allows for the creation of a library of functional polymers from a single parent polymer. mcmaster.ca

The introduction of specific functional groups can be used to tailor the material's properties for particular applications. For instance, incorporating ester groups into the side chains of P3ATs has been shown to improve their mechanical toughness without significantly compromising charge transport. digitellinc.comacs.org Similarly, the introduction of oligoethylene glycol side chains can be used to impart ionic conductivity, creating mixed ionic/electronic conductors. rsc.org

The isopentyl side chain can also be functionalized with chemically reactive or optoelectronically active tags. "Click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-ene reactions, provides an efficient and versatile platform for attaching a wide range of molecules to the polymer side chains. mcmaster.caamanote.comresearchgate.netsemanticscholar.org This can be achieved by first synthesizing a polymer with side chains bearing azide (B81097) or alkene functionalities. benicewiczgroup.com These reactive groups can then be used to "click" on various tags, including fluorescent dyes, bioactive ligands, or other conjugated molecules. acs.org

The introduction of optoelectronically active tags can lead to materials with novel photophysical properties. For example, attaching electron-accepting or electron-donating moieties to the side chains can influence the electronic properties of the polymer and facilitate intramolecular or intermolecular charge transfer processes.

Conjugated Systems Incorporating 2-Isopentylthiophene Moieties

2-Isopentylthiophene can be incorporated as a building block into more complex conjugated systems, such as donor-acceptor (D-A) copolymers. nih.gov In these materials, electron-rich (donor) and electron-poor (acceptor) units are alternated along the polymer backbone. This architectural design allows for the tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its optical bandgap. researchgate.netbohrium.com

The isopentyl group in these copolymers serves to ensure solubility and processability, which are often challenges in the synthesis and fabrication of conjugated polymers. researchgate.net The optoelectronic properties of these copolymers are highly dependent on the specific donor and acceptor units employed, as well as the nature of the side chains. researchgate.netsbpmat.org.br For example, copolymers of fluorene (B118485) and di-2-thienyl-2,1,3-benzothiadiazole have been synthesized and shown to have potential applications in various optoelectronic devices. nih.gov By judiciously selecting the comonomers to be paired with 2-isopentylthiophene, a wide range of conjugated materials with tailored properties can be accessed.

Thiophene-Fused Ring Systems (e.g., Dithienothiophenes)

The creation of thiophene-fused ring systems, such as dithienothiophenes (DTTs), from 2-isopentylthiophene represents a key strategy for developing advanced semiconductor materials. The fusion of thiophene rings extends the π-conjugation, which generally leads to a smaller bandgap and enhanced charge carrier mobility. While specific studies detailing the direct synthesis of DTTs from 2-isopentylthiophene are not extensively documented, the general synthetic routes to such fused systems provide a foundational understanding. These methods often involve intramolecular cyclization reactions of appropriately functionalized bithiophene precursors.

For instance, a common approach involves the Stille or Suzuki coupling of a functionalized 2-isopentylthiophene with another thiophene derivative to form a bithiophene. Subsequent functionalization of the bithiophene, for example, through the introduction of reactive groups at the 3 and 3' positions, can set the stage for a ring-closing reaction to form the dithienothiophene core. The isopentyl group is expected to enhance the solubility of both the precursor molecules and the final fused-ring system, facilitating processing and film formation.

Thiophene-Vinylene Alternating Copolymers

Thiophene-vinylene alternating copolymers are a class of conjugated polymers that have been explored for their applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The alternation of thiophene and vinylene units along the polymer backbone creates a highly conjugated system with tunable electronic and optical properties. The incorporation of a 2-isopentylthiophene monomer into such a copolymer structure would primarily serve to improve its processability.

The synthesis of these copolymers is typically achieved through polymerization methods like the Wittig, Horner-Wadsworth-Emmons, or Stille coupling reactions. For example, a di-functionalized 2-isopentylthiophene monomer (e.g., a dibromo- or distannyl- derivative) could be co-polymerized with a vinylene-containing monomer. The bulky, flexible isopentyl side chains would disrupt strong interchain interactions, thereby increasing the solubility of the polymer in common organic solvents. This is a crucial factor for the fabrication of thin-film devices via solution-based techniques.

The table below summarizes the potential effects of incorporating 2-isopentylthiophene into a thiophene-vinylene alternating copolymer.

| Property | Expected Influence of 2-Isopentyl Group | Rationale |

| Solubility | Increased | The branched alkyl chain disrupts polymer packing, reducing intermolecular forces. |

| Film Morphology | Altered | The steric bulk of the side chain can influence the ordering and crystallinity of the polymer films. |

| Electronic Properties | Potentially modified | While the primary electronic character is determined by the conjugated backbone, the side chain can have subtle effects on the energy levels through inductive effects and by influencing the planarity of the backbone. |

| Optical Properties | May be fine-tuned | Changes in polymer conformation and intermolecular aggregation due to the side chain can affect the absorption and emission spectra. |

Covalent Organic Frameworks (COFs) Utilizing Functionalized Isopentylthiophene Building Blocks

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. The modular nature of COF synthesis allows for the incorporation of various functional building blocks to tailor their properties for specific applications, including gas storage, catalysis, and sensing. The use of a functionalized isopentylthiophene as a building block in a COF could impart desirable characteristics to the resulting framework. dntb.gov.uadavidlu.net

To be incorporated into a COF, the 2-isopentylthiophene molecule would need to be functionalized with at least two reactive groups that can undergo polymerization to form the framework. For example, the thiophene ring could be dibrominated or functionalized with boronic acid or aldehyde groups. The isopentyl group would then act as a pendant side chain within the porous structure.

The presence of isopentyl groups within the pores of a COF could have several implications:

Pore Environment Modification: The hydrophobic nature of the isopentyl chains would create a nonpolar microenvironment within the pores, which could be advantageous for the selective adsorption of nonpolar guest molecules.

Framework Interpenetration: The steric bulk of the side chains might influence the degree of interpenetration of the COF lattices, potentially leading to more open framework structures.

Solubility of Precursors: As with other applications, the isopentyl group would enhance the solubility of the monomeric building blocks, which can be beneficial for the solvothermal synthesis methods typically employed for COF formation.

The table below outlines the key components and potential characteristics of a hypothetical COF constructed with functionalized isopentylthiophene building blocks.

| Component / Characteristic | Description |

| Building Block | 2-Isopentylthiophene functionalized with reactive groups (e.g., -B(OH)₂, -CHO, -NH₂, -Br) |

| Linkage Chemistry | Boronate ester, imine, or other covalent bonds formed during COF synthesis |

| Potential Pore Size | Tunable based on the geometry of the building blocks and the linkage chemistry |

| Pore Surface Chemistry | Modified by the presence of isopentyl groups, leading to increased hydrophobicity |

| Potential Applications | Selective gas/vapor sorption, catalysis in nonpolar media, host for hydrophobic guest molecules |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural assignment of 2-isopentylthiophene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-isopentylthiophene is expected to show distinct signals for the protons on the thiophene (B33073) ring and the isopentyl side chain. The aromatic protons on the thiophene ring typically appear as multiplets due to spin-spin coupling. The chemical shifts are influenced by the electron-donating nature of the alkyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The chemical shifts of the thiophene ring carbons are characteristic, with the carbon atom directly attached to the isopentyl group showing a distinct downfield shift.

Conformational analysis of the flexible isopentyl chain can be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). nih.gov These experiments can reveal through-space interactions between protons, providing insights into the preferred spatial arrangement of the alkyl group relative to the thiophene ring. acs.orgnih.gov For complex molecules, two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are essential for assigning all proton and carbon signals unequivocally. uni-muenchen.de

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Thiophene H-5 | ~7.1-7.3 | ~127-129 |

| Thiophene H-3 | ~6.8-7.0 | ~123-125 |

| Thiophene H-4 | ~6.9-7.1 | ~125-127 |

| Thiophene C-2 | - | ~144-146 |

| -CH₂- (alpha to ring) | ~2.8-3.0 | ~30-32 |

| -CH₂- (beta to ring) | ~1.6-1.8 | ~38-40 |

| -CH- | ~1.5-1.7 | ~27-29 |

| -CH₃ (terminal) | ~0.9-1.0 | ~22-24 |

Mass Spectrometry Techniques for Mechanistic Pathway Analysis and Derivatization Confirmation (e.g., GC-MS, LC-MS/MS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and fragmentation pattern of 2-isopentylthiophene. When coupled with a separation technique like Gas Chromatography (GC-MS), it allows for the identification and quantification of the compound in complex mixtures. nih.gov

The electron ionization (EI) mass spectrum of 2-isopentylthiophene would exhibit a prominent molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern is dictated by the stability of the resulting ions. Common fragmentation pathways for alkylthiophenes include cleavage of the alkyl chain. The base peak is often observed from the cleavage of the C-C bond beta to the thiophene ring, leading to the formation of a stable thienylmethyl cation.

In mechanistic studies, MS techniques, including tandem mass spectrometry (MS/MS), can be used to trace the pathways of reactions involving 2-isopentylthiophene. ajpaonline.com By analyzing the mass of reactants, intermediates, and products, researchers can elucidate reaction mechanisms. For instance, derivatization reactions can be confirmed by observing the expected mass shift in the product spectrum.

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 154 | [C₉H₁₄S]⁺ | Molecular Ion (M⁺) |

| 111 | [C₉H₁₄S - C₃H₇]⁺ | Loss of propyl radical |

| 97 | [C₅H₅S]⁺ | Thienylmethyl cation (often the base peak) |

| 84 | [C₄H₄S]⁺ | Thiophene radical cation |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Structure and Bonding Investigations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the molecular vibrations and functional groups present in 2-isopentylthiophene. spectroscopyonline.com These techniques are complementary and offer a comprehensive vibrational profile of the molecule. nih.govsci-hub.st

FT-IR Spectroscopy: The FT-IR spectrum of 2-isopentylthiophene is characterized by absorption bands corresponding to the stretching and bending vibrations of the C-H, C=C, and C-S bonds in the thiophene ring, as well as the C-H bonds of the isopentyl group.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. It is an excellent technique for studying the C=C and C-S stretching modes of the thiophene ring. researchgate.net

Analysis of the vibrational spectra allows for the confirmation of the molecular structure and can provide insights into intermolecular interactions in different physical states. iosrjournals.org

| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 |

| C=C Ring Stretch | 1550-1400 | 1550-1400 |

| Aliphatic C-H Bend | 1470-1365 | 1470-1365 |

| C-S Stretch | 800-600 | 800-600 |

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy for Electronic Structure, Conjugation, and Aggregate Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. For 2-isopentylthiophene, the UV-Vis spectrum is dominated by π → π* transitions associated with the conjugated system of the thiophene ring. nih.gov The presence of the electron-donating isopentyl group can cause a slight red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted thiophene. diva-portal.org

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Simple alkylthiophenes like 2-isopentylthiophene are generally not strongly fluorescent. researchgate.net Significant fluorescence in thiophene-containing molecules typically arises when the thiophene ring is part of a larger, more extended conjugated system or when specific substituents that promote fluorescence are present. nih.gov The Stokes shift, which is the difference between the absorption and emission maxima, provides information about the structural changes in the excited state. uni-muenchen.de

| Parameter | Expected Value | Significance |

|---|---|---|

| λₘₐₓ (UV-Vis Absorption) | ~235-245 nm | Corresponds to π → π* electronic transition |

| Molar Absorptivity (ε) | ~4000-8000 L mol⁻¹ cm⁻¹ | Indicates the probability of the electronic transition |

| Fluorescence Emission | Weak or negligible | Simple alkylthiophenes are poor fluorophores |

X-Ray Diffraction for Solid-State Structural Analysis and Crystal Engineering of Derivatives

X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While 2-isopentylthiophene is a liquid at room temperature, this technique is invaluable for analyzing the solid-state structure of its crystalline derivatives or co-crystals. mdpi.com

By obtaining a single crystal of a 2-isopentylthiophene derivative, X-ray diffraction can precisely measure bond lengths, bond angles, and torsion angles. nih.gov This information reveals the preferred conformation of the molecule in the solid state and provides insights into intermolecular interactions, such as π-π stacking or van der Waals forces, which govern the crystal packing. researchgate.net This knowledge is crucial for crystal engineering, where the goal is to design materials with specific solid-state properties. epstem.net

Hyphenated Techniques for Comprehensive Mixture Analysis and Reaction Monitoring

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures and for real-time reaction monitoring. nih.govijpsjournal.comasdlib.org

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile compounds. ajpaonline.com GC separates the components of a mixture, and the MS provides identification based on the mass spectrum. GC-MS is ideal for detecting and quantifying 2-isopentylthiophene in samples such as petroleum fractions or reaction mixtures. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives of 2-isopentylthiophene, LC-MS is the preferred method. The liquid chromatograph separates the components, which are then ionized and detected by the mass spectrometer.

These techniques are also powerful tools for reaction monitoring. thieme.de By taking small aliquots from a reaction mixture over time and analyzing them, the consumption of reactants and the formation of products can be tracked, providing valuable kinetic data and insight into reaction mechanisms. researchgate.net The combination of separation and sensitive detection makes hyphenated techniques indispensable in modern chemical analysis. scribd.com

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method that has proven successful in describing the ground-state properties of organic molecules, including thiophene (B33073) derivatives. semanticscholar.org The B3LYP hybrid functional, combined with basis sets such as 6-31G or 6-311G, is commonly employed for these calculations. rdd.edu.iqnih.gov

Optimized Molecular Geometry: Geometry optimization calculations predict the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy structure. For 2-isopentylthiophene, the thiophene ring itself is aromatic and largely planar. The bond lengths and angles within the ring are influenced by the sulfur heteroatom and the π-conjugation. The isopentyl group, being an electron-donating alkyl substituent, is expected to cause minor perturbations to the ring's geometry compared to unsubstituted thiophene. jchps.com Studies on similar thiophene derivatives show C-S bond lengths are typically around 1.73-1.75 Å, while C=C bonds are in the range of 1.37-1.42 Å. semanticscholar.orgnih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.com The HOMO energy relates to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. mdpi.com The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and optical properties. semanticscholar.orgmdpi.com

For 2-isopentylthiophene, the electron-donating nature of the isopentyl group is expected to raise the energy of the HOMO compared to unsubstituted thiophene, making it a better electron donor. This substitution typically leads to a reduction in the HOMO-LUMO gap, which suggests increased reactivity. jchps.com In many thiophene derivatives, the HOMO is characterized by π-orbitals delocalized across the thiophene ring, and the LUMO is similarly a π* anti-bonding orbital. researchgate.net

Table 1: Representative DFT-Calculated Properties for Alkyl-Substituted Thiophenes Note: These values are representative based on studies of thiophene and its derivatives and serve as an estimation for 2-isopentylthiophene.

| Parameter | Representative Value | Description |

| Geometry | ||

| C-S Bond Length | ~1.74 Å | The length of the carbon-sulfur bond in the thiophene ring. |

| C=C Bond Length | ~1.38 Å | The length of the double bonds within the thiophene ring. |

| C-C Bond Length | ~1.42 Å | The length of the single bond within the thiophene ring. |

| FMO Energies | ||

| EHOMO | ~ -5.5 eV to -6.0 eV | Energy of the Highest Occupied Molecular Orbital. |

| ELUMO | ~ -0.5 eV to -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| ΔE (HOMO-LUMO Gap) | ~ 4.0 eV to 5.0 eV | The energy difference between the HOMO and LUMO. |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to calculate the properties of molecules in their electronically excited states. iastate.edu It is widely applied to predict UV-Visible absorption spectra, which arise from the transition of electrons from occupied to unoccupied orbitals upon absorption of light. mdpi.comresearchgate.net

For 2-isopentylthiophene, the primary electronic transition responsible for its UV absorption would be the HOMO → LUMO transition. The energy required for this transition is related to the HOMO-LUMO gap calculated by DFT. A smaller energy gap generally corresponds to absorption at a longer wavelength (a red shift). researchgate.net TD-DFT calculations can predict the excitation energies (corresponding to absorption wavelengths, λmax) and the oscillator strengths, which relate to the intensity of the absorption peaks. mdpi.com Studies on various thiophene derivatives confirm that TD-DFT, often using functionals like B3LYP or CAM-B3LYP, provides reliable predictions of their absorption spectra. researchgate.net

Table 2: Predicted Optical Properties for 2-Isopentylthiophene via TD-DFT Note: This table presents a hypothetical prediction based on the principles of TD-DFT applied to thiophene derivatives.

| Property | Predicted Value | Description |

| Main Electronic Transition | HOMO → LUMO | The primary excitation of an electron from the highest occupied to the lowest unoccupied molecular orbital. |

| Predicted λmax | ~240 - 260 nm | The predicted wavelength of maximum UV absorption, corresponding to the main electronic transition. |

| Oscillator Strength (f) | > 0 | A value indicating the probable intensity of the absorption band. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying short-lived intermediates, and determining the energy requirements for a reaction to proceed.

To understand the kinetics of a chemical reaction, it is essential to identify the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier (ΔE‡), which determines the reaction rate. nih.gov Computational methods can locate the geometry of the TS and calculate this barrier.

For a molecule like 2-isopentylthiophene, this analysis could be applied to various reactions, such as electrophilic aromatic substitution. The isopentyl group would act as a weak activating group, directing incoming electrophiles primarily to the C5 position (adjacent to the sulfur and distal to the substituent). Computational modeling could compare the energy barriers for substitution at different positions on the thiophene ring, confirming this regioselectivity. Such studies have been performed for other substituted thiophenes to explain their reaction outcomes. nih.govchemrxiv.org

While the thiophene ring is rigid, the attached isopentyl side chain possesses significant conformational flexibility due to the rotation around its carbon-carbon single bonds. Molecular Dynamics (MD) simulations model the atomic motions of a molecule over time, providing insights into its dynamic behavior and conformational preferences. nih.gov

An MD simulation of 2-isopentylthiophene would reveal the different spatial arrangements (conformers) of the isopentyl chain and the relative time the molecule spends in each conformation. researchgate.net This is crucial for understanding how the molecule interacts with its environment, such as solvents or biological receptors. By analyzing the simulation trajectory, one can identify the most stable conformers and the energy barriers for converting between them. Such analyses are common for thiophene-based polymers, like poly(3-hexylthiophene), to understand how side-chain conformation affects material properties. nih.gov

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies for Property Prediction

QSPR and QSAR are computational techniques that aim to build statistical models correlating the chemical structure of molecules with their physical properties (QSPR) or biological activities (QSAR). nih.govresearchgate.net These models are highly valuable in materials science and drug discovery for predicting the characteristics of new compounds without the need for synthesis and testing.

The process involves calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, and physicochemical features of the molecules. For 2-isopentylthiophene, relevant descriptors would include:

Topological descriptors: Size, shape, and branching of the molecule.

Electronic descriptors: HOMO/LUMO energies, dipole moment, and atomic charges derived from quantum chemical calculations.

Hydrophobic descriptors: Such as the partition coefficient (logP), heavily influenced by the nonpolar isopentyl chain.

These descriptors would then be used to build a mathematical equation that relates them to a specific property (e.g., boiling point, solubility) or activity (e.g., antimicrobial efficacy). QSAR models have been successfully developed for various series of thiophene derivatives to predict their antitumor activity, highlighting the importance of properties like molecular volume and hydrophobicity. nih.gov

Polymerization Mechanism Modeling and Simulation of Thiophene, 2-isopentyl-

Computational and theoretical chemistry studies focusing specifically on the polymerization mechanism of 2-isopentylthiophene are not extensively available in the public domain. The majority of theoretical research on polythiophenes has been directed towards understanding the polymerization of unsubstituted thiophene and, more significantly, 3-alkylthiophenes, due to the favorable electronic and steric properties imparted by substitution at the 3-position, which often leads to polymers with higher regioregularity and improved solubility.

However, the fundamental principles and computational methodologies used to study the polymerization of other thiophene derivatives can be extrapolated to understand the potential mechanisms for 2-isopentylthiophene. These studies typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to model the reaction pathways. The primary mechanisms for thiophene polymerization are oxidative, either through electrochemical or chemical means.

Modeling of these processes generally involves the following key steps:

Monomer Oxidation: The initial step is the oxidation of the thiophene monomer to form a radical cation. Computational models calculate the oxidation potential of the monomer, which is a critical parameter for initiating polymerization. The isopentyl group at the 2-position, being an electron-donating alkyl group, would be expected to lower the oxidation potential compared to unsubstituted thiophene.

Dimerization: Two radical cations can couple to form a dimer. DFT calculations can elucidate the preferred coupling positions (e.g., 5,5', 2,5', etc.) by comparing the energies of the resulting dimer structures. For 2-isopentylthiophene, coupling would likely occur at the unsubstituted 5-position to propagate the polymer chain.

Chain Propagation: The growing polymer chain, which is also a radical cation, reacts with neutral monomers or other oligomeric radical cations. Simulations can model the energetics of these addition steps, providing insight into the reaction kinetics and the regiochemistry of the growing polymer. The steric hindrance from the isopentyl group at the 2-position would be a significant factor in these models, potentially influencing the planarity of the resulting polymer and its electronic properties.

While specific data tables for 2-isopentylthiophene are not available, theoretical studies on related 3-alkylthiophenes provide a framework for the type of data that such simulations would generate. For instance, DFT calculations on 3-alkylthiophenes have been used to determine key energetic and structural parameters.

Table 1: Illustrative Calculated Properties for Thiophene Oligomers (Based on General DFT Studies)

| Property | Bithiophene | Terthiophene | Quaterthiophene |

| Ionization Potential (eV) | 8.0 - 8.5 | 7.5 - 8.0 | 7.0 - 7.5 |

| Electron Affinity (eV) | 0.1 - 0.5 | 0.5 - 1.0 | 1.0 - 1.5 |

| HOMO-LUMO Gap (eV) | 5.0 - 5.5 | 4.0 - 4.5 | 3.5 - 4.0 |

| Torsional Angle (degrees) | 30 - 40 | 25 - 35 | 20 - 30 |

Note: These are representative values from general DFT studies on unsubstituted thiophene oligomers and are intended for illustrative purposes only. The presence of a 2-isopentyl group would alter these values.

Table 2: Hypothetical Calculated Parameters for the Oxidative Polymerization of a 2-Alkylthiophene

| Parameter | Value |

| Monomer Oxidation Potential (V vs. Fc/Fc+) | 1.0 - 1.2 |

| Activation Energy for Dimerization (kcal/mol) | 5 - 10 |

| Reaction Energy for Chain Propagation (kcal/mol) | -15 to -20 |

| Preferred Dihedral Angle in Polymer Chain (degrees) | 35 - 45 |

Note: This table is hypothetical and illustrates the types of parameters that would be calculated in a computational study of 2-alkylthiophene polymerization. The values are estimates based on trends observed for other alkylthiophenes.

Applications of 2 Isopentylthiophene and Its Derivatives in Materials Science and Organic Synthesis

Organic Electronic Materials

Derivatives of 2-isopentylthiophene are integral to the field of organic electronics, where the structure of the alkyl side chain—in this case, the isopentyl group—plays a crucial role in determining the material's processability and solid-state morphology. These factors are paramount for the performance of devices such as transistors, solar cells, and sensors.

Polythiophenes and Oligothiophenes for Organic Field-Effect Transistors (OFETs)

Polythiophenes, specifically poly(3-alkylthiophene)s (P3ATs), are a benchmark class of semiconductors for Organic Field-Effect Transistors (OFETs). The isopentyl group at the 3-position of the thiophene (B33073) ring in poly(3-isopentylthiophene) influences the polymer's properties. Branched alkyl chains, like isopentyl, can increase the steric hindrance between polymer backbones, which may disrupt the ideal π-π stacking necessary for efficient charge transport compared to their linear-chain counterparts like the widely studied poly(3-hexylthiophene) (P3HT).

However, this disruption is not always detrimental. The increased disorder can lead to more isotropic charge transport properties. Furthermore, branched side chains significantly enhance the solubility of the polymer in common organic solvents, which is a major advantage for solution-based fabrication techniques like spin-coating and printing. The choice of side chain represents a trade-off between processability and charge carrier mobility.

Oligothiophenes, which are short, well-defined chains of thiophene units, also benefit from isopentyl functionalization. End-substitution of oligothiophenes with branched alkyl chains can improve solubility without significantly altering the planarity of the conjugated core. acs.org This allows for the formation of highly ordered thin films, which are essential for high-performance OFETs. Research on various alkyl side chains has shown that the structure directly impacts the molecular orientation and packing in the solid state, which in turn governs the device's charge carrier mobility. acs.org

Below is a data table comparing the performance of OFETs using a common branched-chain polythiophene with a standard linear-chain polythiophene to illustrate the typical effects of side-chain branching.

| Polymer Semiconductor | Side Chain Type | Hole Mobility (μ) (cm²/Vs) | On/Off Ratio |

| Poly(3-hexylthiophene) (P3HT) | Linear | ~3.73 x 10⁻³ | > 10⁵ |

| Poly[3-(2-ethylhexylthio)thiophene] | Branched | ~1.0 x 10⁻² | > 10⁵ |

This table presents representative data to illustrate the effect of side-chain structure on OFET performance. Actual values can vary based on fabrication conditions.

Conjugated Polymers for Organic Photovoltaics (OPVs) and Solar Cells

In the realm of Organic Photovoltaics (OPVs), the active layer typically consists of a bulk heterojunction (BHJ) blend of a p-type polymer donor and an n-type acceptor. Polythiophenes functionalized with isopentyl side chains can serve as the donor material. The morphology of this active layer is critical for device efficiency, as it dictates the interfacial area for exciton (B1674681) dissociation and the pathways for charge transport.

The branched nature of the isopentyl group influences the polymer's crystallization and its miscibility with fullerene-based or non-fullerene acceptors. figshare.comresearchgate.net While linear side chains like in P3HT can promote the formation of large, crystalline domains, this can also lead to excessive phase separation, limiting device performance. uobasrah.edu.iq Branched side chains can moderate this crystallization, leading to a more optimal nanoscale morphology with interpenetrating networks of donor and acceptor materials. figshare.com This refined morphology can enhance charge generation and collection, ultimately boosting the power conversion efficiency (PCE) of the solar cell. researchgate.net The improved solubility also allows for greater control over the thin-film formation process.

The following table compares the photovoltaic performance of solar cells based on the benchmark linear-chain P3HT with a polymer featuring a different branched side chain, highlighting the influence on key device parameters.

| Polymer Donor | Acceptor | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (V_oc) (V) | Short-Circuit Current (J_sc) (mA/cm²) | Fill Factor (FF) (%) |

| P3HT (linear side chain) | IC₇₀BA | 7.40 | 0.87 | 11.35 | 75.0 |

| P3HT-b-PS (branched structure) | PCBM | 1.93 (annealed) | 0.58 | 6.55 | 51 |

Data presented is for illustrative purposes to show the impact of molecular structure on OPV device performance. IC₇₀BA and PCBM are fullerene derivatives used as acceptors. P3HT-b-PS is a block copolymer which introduces significant branching. mdpi.comrsc.org

Electrochromic Devices and Fluorescent Probes Incorporating Isopentylthiophene Units

Electrochromic materials can reversibly change their color upon electrochemical oxidation or reduction. Polythiophenes are well-known for their electrochromic properties. The structure of the side chain has a significant effect on these properties, including the perceived color, switching speed, and stability. researchgate.net Research on 3,4-dioxythiophene-based polymers has shown that changing from linear to branched alkyl side chains impacts the material's oxidation potential and optical bandgap. researchgate.net Specifically, polymers with branched side chains can exhibit faster switching times and different color contrast compared to their linear counterparts. researchgate.net Incorporating isopentylthiophene units into conjugated polymers could therefore be a strategy to fine-tune their electrochromic performance for applications like smart windows and displays.

Thiophene derivatives are also foundational components in the design of fluorescent probes for the detection of ions and other analytes. nih.govmdpi.com The thiophene ring acts as a fluorophore whose emission properties can be modulated by binding events. nih.gov The isopentyl group, while not directly involved in the fluorescence mechanism, enhances solubility and processability, allowing these sensors to be incorporated into various matrices. Thiophene-based chemosensors have been developed for the selective detection of metal ions such as Zn²⁺, CN⁻, Cu²⁺, and Cd²⁺, with applications in environmental monitoring and biological imaging. nih.govmdpi.com

Catalysis and Catalytic Processes

Beyond materials science, 2-isopentylthiophene and its derivatives find utility in the field of catalysis, both as components of catalytic systems and as subjects in fundamental catalytic research.

Role of Isopentylthiophene Derivatives as Ligands in Organometallic Catalysis

In organometallic catalysis, ligands bound to a metal center are crucial for controlling the catalyst's activity, selectivity, and stability. Thiophene derivatives can act as ligands in transition metal-catalyzed reactions, such as Suzuki and other cross-coupling reactions. rsc.orgnih.gov While not as common as phosphine (B1218219) or N-heterocyclic carbene ligands, the sulfur atom in the thiophene ring can coordinate to metal centers.

The 2-isopentylthiophene molecule can be used to synthesize more complex thiophene-based structures that serve as ligands. The isopentyl group can provide steric bulk, which can influence the coordination geometry around the metal center and affect the selectivity of the catalytic reaction. Furthermore, the electronic properties of the thiophene ring can be tuned by substituents, which in turn modulates the electronic environment of the metal catalyst. These tailored ligands are instrumental in developing catalysts for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov

Application in Hydrodesulfurization Research and Related Petroleum Processing

Hydrodesulfurization (HDS) is a critical industrial process for removing sulfur-containing compounds from petroleum feedstocks to produce cleaner fuels and prevent catalyst poisoning in downstream processes. researchgate.net Thiophene and its alkylated derivatives are major sulfur-containing impurities in crude oil. Unsubstituted thiophene is often used as a model compound in HDS research to study the mechanisms and kinetics of the desulfurization reaction on catalysts, typically those based on cobalt and molybdenum sulfides (CoMoS). mdpi.com

2-Isopentylthiophene serves as a more complex model compound that better represents the substituted thiophenes found in actual petroleum streams. The presence and structure of the alkyl side chain, such as the isopentyl group, can significantly affect the HDS reaction. The alkyl group can sterically hinder the adsorption of the thiophene ring onto the active sites of the HDS catalyst, potentially lowering the reaction rate compared to unsubstituted thiophene. Studying the HDS of 2-isopentylthiophene provides valuable insights into these steric effects and helps in the design of more efficient catalysts capable of processing heavier and more complex feedstocks. mdpi.comosti.gov Another desulfurization approach involves the alkylation of thiophenic compounds to increase their boiling point, facilitating their separation from gasoline via fractionation. google.com

Kinetics of Catalytic Reactions Involving Thiophene Derivatives

The study of reaction kinetics is fundamental to understanding and optimizing the catalytic processes that involve thiophene derivatives. While specific kinetic data for 2-isopentylthiophene is not extensively detailed in the literature, broader studies on thiophene catalysis provide essential insights. For instance, the catalytic synthesis of the core thiophene structure has been investigated, with kinetic models developed to describe the reaction progress under specific temperature ranges. One such study focused on the synthesis of thiophene from dimethyl disulfide (DMDS) and n-butane over a modified magnesia-chromia-alumina catalyst. researchgate.net The proposed kinetic model was found to adequately describe the initial reaction period at temperatures between 550–580°C, suggesting that thiophene formation is optimized within this specific thermal window. researchgate.net

Kinetic studies also illuminate the antioxidant mechanisms of thiophene derivatives. The reaction kinetics of thiophene-containing tocopherol analogues with peroxyl radicals have been explored, revealing the role of noncovalent sulfur-oxygen interactions in facilitating hydrogen atom transfer, a key step in radical scavenging. researchgate.net Such investigations are crucial for designing more effective thiophene-based antioxidants.

Building Blocks in Advanced Organic Synthesis

The thiophene moiety is a cornerstone in heterocyclic chemistry, and alkylated thiophenes like 2-isopentylthiophene serve as readily available starting materials for more elaborate molecular architectures.

Thiophene derivatives are pivotal in constructing fused-ring systems, known as annulated thiophenes. These structures are integral to many functional materials. Various synthetic strategies have been developed to build these complex molecules. A common approach involves the cyclization of functionalized alkynes bearing a sulfur-containing group. mdpi.comresearchgate.net Metal-catalyzed heterocyclization, in particular, offers an atom-economical route to substituted thiophenes. mdpi.com

The Gewald reaction is another powerful and versatile method for synthesizing substituted 2-aminothiophenes. pharmaguideline.comwikipedia.org This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. pharmaguideline.com These 2-aminothiophenes are highly valuable intermediates, serving as precursors for a wide array of condensed heterocyclic systems, including:

Thienopyrimidines semanticscholar.org

Thienopyridines semanticscholar.org

Thienodiazepines semanticscholar.org

Thieno[3,2-b]thiophenes researchgate.net

The isopentyl group in a 2-isopentylthiophene starting material would be carried through these synthetic sequences, imparting increased solubility and influencing the solid-state packing of the final annulated product.

A summary of key reactions for synthesizing thiophene-based heterocyclic systems is presented below.

| Reaction Name | Precursors | Product Type | Ref. |

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Sulfur | 2-Aminothiophenes | pharmaguideline.comwikipedia.org |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compound, Sulfuring agent (e.g., P₄S₁₀) | Substituted Thiophenes | wikipedia.org |

| Metal-Catalyzed Cycloisomerization | Functionalized S-containing alkynes | Substituted Thiophenes | mdpi.com |

| Volhard–Erdmann cyclization | Succinic acid derivative, Phosphorus heptasulfide | Dithienyls | wikipedia.org |

The electronic properties and structural rigidity of thiophene units make them attractive building blocks for supramolecular assemblies and Covalent Organic Frameworks (COFs). mdpi.comnih.gov COFs are porous, crystalline polymers with potential applications in gas storage, catalysis, and electronics. mdpi.comresearchgate.net

Thiophene-based COFs are synthesized from thiophene-containing monomers, such as thieno[3,2-b]thiophene-2,5-diboronic acid. mit.edunih.gov These monomers are linked together through strong covalent bonds to form extended, porous networks. mdpi.com While thiophene itself can present geometric challenges for COF synthesis, researchers have engineered a variety of thiophene derivatives to overcome these limitations. mdpi.comnih.govresearchgate.net The incorporation of alkyl groups like isopentyl onto the thiophene monomers can enhance their solubility in organic solvents, facilitating the synthesis and processing of the resulting COF materials. Furthermore, the alkyl side chains can influence the interlayer spacing and pore environment within the COF structure.

The table below highlights representative building blocks used in the synthesis of thiophene-based COFs.

| Thiophene-Based Monomer | Partner Monomer | Resulting COF | Ref. |

| Thieno[3,2-b]thiophene-2,5-diboronic acid (TTDB) | 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP) | TT-COF | mdpi.com |

| 2,5-Thiophenediboronic acid | 2,3,6,7,10,11-Hexahydroxytriphenylene (HHTP) | T-COF | nih.gov |

| 2,5-Dicyanothiophene | Trifluoromethanesulfonic acid (catalyst) | CTF-Th (Covalent Triazine Framework) | mdpi.com |

Sensing and Detection Applications Leveraging Optoelectronic Properties

Polythiophenes, particularly poly(3-alkylthiophene)s (P3ATs), are a class of conjugated polymers renowned for their unique optoelectronic properties, which make them ideal for use in chemical sensors. nih.govunesp.br The isopentyl group in a poly(3-isopentylthiophene) would enhance the polymer's processability and solubility, which is critical for fabricating thin-film sensor devices.

These polymer-based sensors operate on the principle that interaction with an analyte modulates the polymer's fluorescence or conductivity. mit.edu For example, the binding of ions or volatile organic compounds (VOCs) to the polymer backbone or its side chains can induce conformational changes, leading to a detectable shift in the polymer's absorption or emission spectra. mit.eduuva.es

Research has demonstrated the efficacy of thiophene derivatives in detecting a range of analytes. DFT (Density Functional Theory) studies have been employed to screen different polythiophene derivatives for their sensing capabilities toward gases like sulfur dioxide (SO₂) and ammonia (B1221849) (NH₃). unesp.br Organized thin films of specific bithiophene derivatives have been developed as highly reproducible optical and electrochemical sensors for VOCs, with sensitivity related to the analyte's polarity. uva.es The introduction of functional groups allows for the tuning of selectivity, enabling the design of sensors for specific targets, from metal ions to biological molecules like DNA. nih.govmit.edu

Conclusion and Future Research Directions

Current Challenges and Opportunities in 2-Isopentylthiophene Chemistry

The chemistry of 2-isopentylthiophene, like that of many alkylated thiophenes, presents a unique set of challenges and opportunities. A primary challenge lies in the selective functionalization of the thiophene (B33073) ring. The isopentyl group is an electron-donating group, which activates the thiophene ring towards electrophilic substitution. However, this activation can sometimes lead to a lack of regioselectivity, resulting in a mixture of products. Controlling the position of substitution on the thiophene ring, particularly at the C5 position, is a significant hurdle that researchers are actively working to overcome.

Another challenge is the potential for steric hindrance from the bulky isopentyl group, which can affect the reactivity of the adjacent positions on the thiophene ring. This steric bulk can be advantageous in some instances, for example, by directing reactions to the less hindered C5 position, but it can also impede reactions that require access to the C3 position.

Despite these challenges, the unique structure of 2-isopentylthiophene offers numerous opportunities. The isopentyl group can enhance the solubility of thiophene-based polymers in organic solvents, a crucial property for solution-processable organic electronics. Furthermore, the specific stereochemistry of the isopentyl group can be exploited to create chiral thiophene derivatives for applications in asymmetric catalysis and stereoselective synthesis. The exploration of these opportunities is a burgeoning area of research.

Emerging Synthetic Methodologies for Highly Functionalized Systems

Traditional methods for the synthesis of substituted thiophenes, such as the Paal-Knorr synthesis, often require harsh reaction conditions and may not be suitable for the preparation of highly functionalized derivatives. derpharmachemica.com In recent years, several emerging synthetic methodologies have been developed to address these limitations.

One of the most promising approaches is the use of metal-catalyzed cross-coupling reactions. rsc.orgnih.gov These reactions, such as the Suzuki, Stille, and Kumada couplings, allow for the precise and controlled introduction of various functional groups onto the thiophene ring. nih.gov For instance, a pre-functionalized 2-isopentylthiophene, such as 2-bromo-5-isopentylthiophene, can be coupled with a wide range of organometallic reagents to introduce new substituents at the C5 position.

Another innovative approach is the direct C-H arylation of thiophenes. umich.edu This method avoids the need for pre-functionalization of the thiophene ring, making it a more atom-economical and environmentally friendly process. Researchers are actively developing new catalytic systems to improve the efficiency and selectivity of direct C-H arylation for the synthesis of functionalized 2-isopentylthiophene derivatives.

The table below summarizes some of the emerging synthetic methodologies for functionalized thiophenes.

| Synthetic Methodology | Description | Advantages |

| Metal-Catalyzed Cross-Coupling | Reaction between a halogenated thiophene and an organometallic reagent. | High selectivity, broad substrate scope. |

| Direct C-H Arylation | Direct coupling of a C-H bond on the thiophene ring with an aryl halide. | Atom-economical, avoids pre-functionalization. |